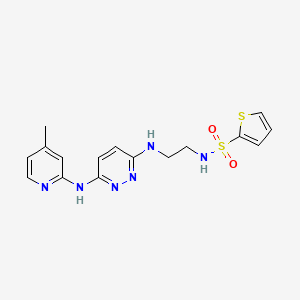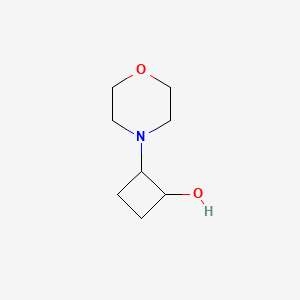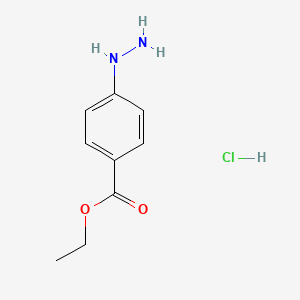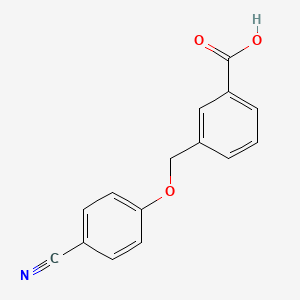
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with potential applications in medicinal chemistry . It contains a pyridazin-3-yl group, a 4-methylpyridin-2-yl group, and a thiophene-2-sulfonamide group. The exact biological activity and potential uses of this compound are not clear from the available literature.
Molecular Structure Analysis
The molecular structure of this compound involves several aromatic rings, including a pyridine ring, a pyridazine ring, and a thiophene ring. These rings are connected by amine and sulfonamide linkages. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar. The compound’s molecular weight is less than 725 daltons, which is within the range typically considered favorable for drug-like molecules .Scientific Research Applications
Synthesis and Reactivity
The compound N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide, due to its complex structure involving pyridine and pyridazine rings, is likely to have applications in the synthesis of novel heterocyclic compounds. For instance, the reaction of 2-aminopyridines with N-(2,2-dichloro-2-phenylethylidene)arensulfonamides can yield (imidazo[1,2-a]pyridin-3-yl)sulfonamides and (imidazo[2,1-b]thiazol-5-yl)sulfonamides, highlighting the compound's potential in generating diverse heterocycles useful in various scientific applications (Rozentsveig et al., 2013).
Antibacterial Properties
Research into the antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, such as the one described, shows promise in the search for new antibacterial agents. The synthesis of pyran, pyridine, and pyridazine derivatives from precursors like ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate has led to compounds with high antibacterial activities (Azab et al., 2013).
Antitumor and Antibacterial Agents
The synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has shown significant promise as potent antitumor and antibacterial agents. Such compounds, through a series of synthetic steps, have been evaluated in vitro against human tumor cell lines and various bacteria, showing higher activity than standard treatments in some cases (Hafez et al., 2017).
Drug Development and Crystal Structure
The ability to form solvates, such as those formed by sulfamethazine (a related sulfonamide), in pharmaceutical solvates, is crucial in drug development. These solvates can significantly impact the physicochemical properties of active pharmaceutical ingredients, thus playing a vital role in the drug's performance (Patel & Purohit, 2017).
Mechanism of Action
Target of Action
The primary target of this compound is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes.
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its activity and thus affecting the production of nitric oxide .
Biochemical Pathways
The compound’s interaction with nitric oxide synthase can affect the nitric oxide signaling pathway. Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of nitric oxide synthase can have downstream effects on these processes .
Pharmacokinetics
These properties play a crucial role in determining the compound’s bioavailability and its overall pharmacological effect .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its impact on nitric oxide production. By inhibiting nitric oxide synthase, the compound could potentially affect various processes regulated by nitric oxide signaling .
properties
IUPAC Name |
N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c1-12-6-7-17-15(11-12)20-14-5-4-13(21-22-14)18-8-9-19-26(23,24)16-3-2-10-25-16/h2-7,10-11,19H,8-9H2,1H3,(H,18,21)(H,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGRPUJXTRIYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2846581.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2846583.png)


![1-(4-Chlorophenyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B2846587.png)
![N-[(1R,2S,3R)-3-Ethoxy-2-methylsulfanylcyclobutyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2846591.png)

![(3R)-5-Methoxyspiro[1,2-dihydroindene-3,2'-azetidine]](/img/structure/B2846594.png)
